molecular formula C6H10N2O3S B8049875 2-Thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide

2-Thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide

Cat. No.: B8049875
M. Wt: 190.22 g/mol
InChI Key: JJFKZBDTFVQQBN-UHFFFAOYSA-N
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Description

2-Thia-5,8-diazaspiro[35]nonan-7-one 2,2-dioxide is a spirocyclic compound with a unique structure that includes sulfur and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thioamide with a diamine in the presence of an oxidizing agent to form the spirocyclic structure. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-5,8-diazaspiro[3.5]nonan-7-one: This compound has an oxygen atom in place of the sulfur atom, leading to different chemical properties and reactivity.

    2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide: This compound has a similar structure but with variations in the ring size and substitution pattern.

Uniqueness

2-Thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide is unique due to its specific combination of sulfur and nitrogen atoms within the spirocyclic framework. This gives it distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

2,2-dioxo-2λ6-thia-5,8-diazaspiro[3.5]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3S/c9-5-1-8-6(2-7-5)3-12(10,11)4-6/h8H,1-4H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFKZBDTFVQQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC2(N1)CS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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